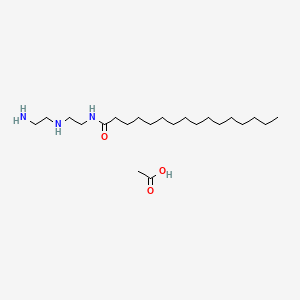
N-(2-((2-Aminoethyl)amino)ethyl)palmitamide monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 302-574-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981. The compound’s unique identifier, EINECS 302-574-0, helps in tracking and regulating its use in various industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 302-574-0 typically involves [specific chemical reactions and conditions]. These reactions may include [details about the reagents, catalysts, temperatures, and pressures used in the synthesis].
Industrial Production Methods: In an industrial setting, the production of EINECS 302-574-0 is scaled up using [specific industrial processes]. These methods ensure the efficient and cost-effective production of the compound while maintaining high purity and quality standards.
Análisis De Reacciones Químicas
Types of Reactions: EINECS 302-574-0 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as [specific reagents] under conditions like [specific temperatures, pressures, and solvents].
Major Products Formed: The major products formed from these reactions include [specific products]. These products are often used in further chemical processes or as intermediates in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
EINECS 302-574-0 has a wide range of applications in scientific research. In chemistry, it is used as a [specific application]. In biology, it plays a role in [specific biological processes]. In medicine, it is utilized for [specific medical applications]. Additionally, the compound is employed in various industrial processes, including [specific industrial applications].
Mecanismo De Acción
The mechanism by which EINECS 302-574-0 exerts its effects involves [specific molecular targets and pathways]. These targets may include [specific enzymes, receptors, or other biomolecules]. The compound interacts with these targets through [specific interactions], leading to [specific biological or chemical effects].
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to EINECS 302-574-0 include [list of similar compounds]. These compounds share [specific structural or functional similarities].
Uniqueness: EINECS 302-574-0 is unique due to its [specific unique properties]. These properties make it particularly useful in [specific applications], distinguishing it from other similar compounds.
Propiedades
Número CAS |
94113-41-4 |
|---|---|
Fórmula molecular |
C20H43N3O.C2H4O2 C22H47N3O3 |
Peso molecular |
401.6 g/mol |
Nombre IUPAC |
acetic acid;N-[2-(2-aminoethylamino)ethyl]hexadecanamide |
InChI |
InChI=1S/C20H43N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)23-19-18-22-17-16-21;1-2(3)4/h22H,2-19,21H2,1H3,(H,23,24);1H3,(H,3,4) |
Clave InChI |
TXAGXHVJHVCANS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCCNCCN.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


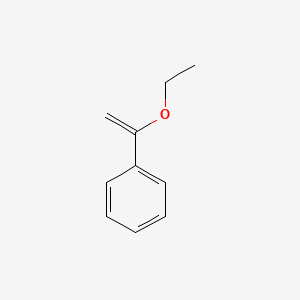
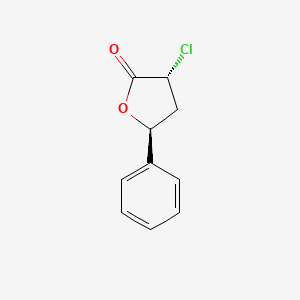
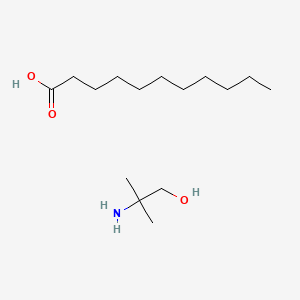
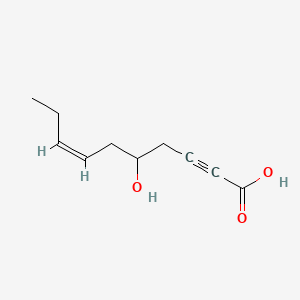

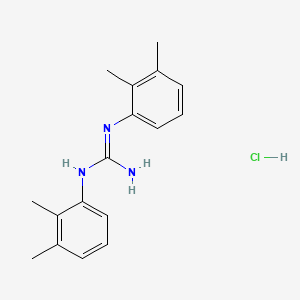

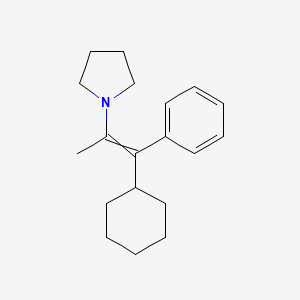

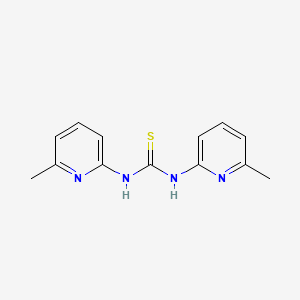
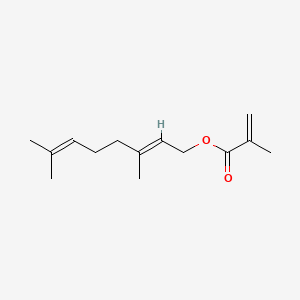
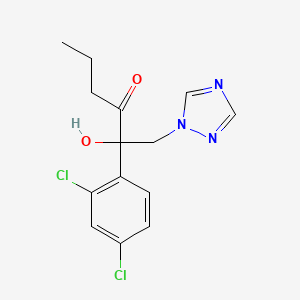

![(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal](/img/structure/B15178138.png)
